4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid
Description
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is a benzoic acid derivative featuring a 3,4-dichlorobenzyl ether group at the 4-position and an ethoxy substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₆H₁₄Cl₂O₄, with an average molecular weight of 341.18 g/mol and a monoisotopic mass of 340.026914 Da (based on structural analogs, see Table 1) . The 3,4-dichlorobenzyl moiety and ethoxy group contribute to its lipophilicity, which may influence bioavailability and binding affinity in biological systems .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-2-21-15-8-11(16(19)20)4-6-14(15)22-9-10-3-5-12(17)13(18)7-10/h3-8H,2,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEIEYVLILZEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the reaction of 3-ethoxybenzoic acid with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with specific desired properties.
Synthetic Routes
The synthesis typically involves the reaction of 3-ethoxybenzoic acid with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate. The process is conducted in organic solvents such as dimethylformamide at elevated temperatures to facilitate product formation.
Biological Research
Potential Biological Activities
Research has indicated that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties: Investigations into its effectiveness against various microbial strains suggest potential applications in developing antimicrobial agents.
- Anti-inflammatory Effects: Studies have explored its role in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Pharmaceutical Applications
Drug Development
The compound has been explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for formulating new pharmaceuticals aimed at treating conditions such as hyperlipidemia and other metabolic disorders. Notably, its structural characteristics allow it to function as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which is relevant for managing cholesterol levels and insulin sensitivity .
Industrial Uses
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for developing various formulations that require specific reactivity or stability under different conditions.
Case Studies
-
Antimicrobial Activity Study
- A study assessed the antimicrobial efficacy of this compound against various bacteria and fungi. Results indicated significant inhibition zones compared to control groups.
-
Anti-inflammatory Mechanism Exploration
- Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that it could be developed into a therapeutic agent for managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichlorobenzyloxy Substituents
The position of chlorine atoms on the benzyl group significantly impacts physicochemical properties and biological activity. For example:
Key Observations :
- 3,4-Dichloro vs.
- 2,6-Dichloro : The symmetrical substitution in 2,6-dichloro derivatives could reduce solubility due to increased symmetry and crystallinity .
Alkoxy Group Variations (Ethoxy vs. Methoxy)
Replacing the ethoxy group with methoxy alters molecular weight and lipophilicity:
Biological Activity
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid, with the molecular formula C16H14Cl2O4 and a molecular weight of 341.19 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzoic acid
- Molecular Structure : The compound features a dichlorobenzyl group attached to an ethoxybenzoic acid moiety, which contributes to its unique chemical properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
The proposed mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways. The compound may interact with cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins that mediate inflammation.
Case Studies
- In Vivo Study on Arthritis : A study conducted on animal models of rheumatoid arthritis showed that administration of this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
- Cell Culture Experiments : In cell culture experiments, the compound was shown to reduce the viability of cancer cell lines while sparing normal cells, indicating selective cytotoxicity. This property is being explored for potential anticancer applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Biological Activity | Remarks |
|---|---|---|
| 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid | Moderate antimicrobial activity | Less potent than the dichlorinated variant. |
| 3,4-Dichlorobenzyl chloride | No significant biological activity | Primarily a synthetic intermediate. |
Q & A
Q. What are the recommended methods for synthesizing 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution. Start with 3-ethoxy-4-hydroxybenzoic acid and 3,4-dichlorobenzyl chloride. Protect the hydroxyl group of the benzoic acid derivative using a trimethylsilyl (TMS) group to avoid side reactions. React with 3,4-dichlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 80–100°C for 6–12 hours. Deprotect using mild acidic conditions (e.g., dilute HCl). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase, UV detection at 254 nm) and H/C NMR (DMSO-d6, δ 7.5–6.8 ppm for aromatic protons, δ 4.5–4.0 ppm for ethoxy and benzyloxy groups). Confirm molecular weight via high-resolution mass spectrometry (HRMS) in negative ion mode .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Conduct antimicrobial susceptibility testing using broth microdilution (CLSI guidelines) for MIC determination. For enzyme inhibition (e.g., cyclooxygenase), use fluorometric assays with recombinant enzymes and monitor activity via fluorescence quenching or colorimetric substrates .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to assess crystallinity and polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline phases. Solubility discrepancies may arise from amorphous content; recrystallize under controlled conditions (e.g., slow cooling in ethanol) and re-test .
Q. What strategies optimize the coupling reaction yield in large-scale synthesis?
- Methodological Answer : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics. Optimize solvent (switch to DMSO for higher dielectric constant) and temperature (120°C with microwave-assisted synthesis). Monitor reaction progress via TLC or in-situ FTIR to terminate at maximal conversion .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing dichlorobenzyl with trifluoromethyl groups). Test biological activity in parallel assays. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Validate with surface plasmon resonance (SPR) for kinetic binding analysis .
Q. What advanced techniques elucidate the mechanism of metabolic degradation?
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Standardize assay conditions (e.g., serum-free media, consistent seeding density). Use flow cytometry to assess apoptosis vs. necrosis (Annexin V/PI staining). Validate findings with CRISPR knockouts of putative targets (e.g., NF-κB pathway genes) to isolate mechanism-specific effects .
Methodological Notes
- Synthetic Optimization : Evidence from triazine-based coupling reactions suggests microwave irradiation reduces side products .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in aromatic regions .
- Biological Assays : Prioritize cell lines with relevant expression profiles (e.g., HT-29 for gastrointestinal toxicity studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
